Scutigeral

Description

Contextualizing Fungal Secondary Metabolites in Chemical Ecology and Bioactive Discovery

Fungi, especially macrofungi like mushrooms, are prolific producers of secondary metabolites. researchgate.net These compounds are not directly involved in the primary metabolic processes essential for the organism's growth and reproduction but instead serve various ecological functions. They can act as deterrents against predators, inhibitors of competing microorganisms, or signaling molecules. ipb.ptnih.gov The diverse structures and bioactivities of fungal secondary metabolites make them a significant focus in natural products research for the discovery of new lead compounds for drug development. ipb.ptnih.govresearchgate.net Polypore fungi, a large group of terrestrial basidiomycetes, are particularly noted as a major source of such pharmacologically active substances. ipb.ptresearchgate.net An estimated 75% of tested polypore fungi show strong antimicrobial activity, highlighting their potential as sources for new antibiotics. ipb.ptresearchgate.net Beyond antimicrobial effects, these fungi also yield compounds with antiviral, cytotoxic, and antineoplastic activities. ipb.ptresearchgate.net

Historical Perspective on the Isolation of Scutigeral

This compound was first isolated from the fruiting bodies of the edible mushroom Albatrellus ovinus (syn. Scutiger ovinus). nih.govtandfonline.comlu.sescielo.brnih.gov This species belongs to the family Albatrellaceae. nih.govtandfonline.comtandfonline.com The isolation involved extracting the fungal material, typically with organic solvents like ethyl acetate, followed by chromatographic techniques to purify the individual compounds. nih.gov Early research on Albatrellus ovinus led to the identification of several triprenyl phenols, including this compound, which showed interesting biological activities. lu.senih.gov Another related species, Albatrellus subrubescens, has also been found to contain this compound. wikipedia.orgknapsackfamily.comwikipedia.org This species was initially described as Scutiger subrubescens in 1940. wikipedia.org

Classification of this compound within Natural Product Chemistry: The Triprenyl Phenol Class

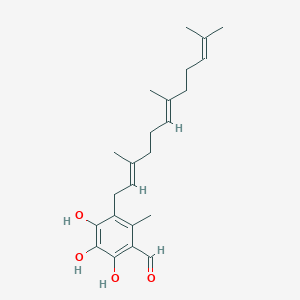

This compound is classified as a triprenyl phenol. tandfonline.comnih.govtandfonline.comgoogle.com.nanih.gov This classification highlights its chemical structure, which consists of a phenolic core substituted with a triprenyl chain. The triprenyl unit is a type of terpene derived from three isoprene units. hmdb.ca Terpenoids, including sesquiterpenoids (which contain three isoprene units), are a large and diverse group of natural products found in fungi and other organisms, known for their various biological activities. researchgate.nethmdb.ca this compound's molecular formula is CHO. knapsackfamily.comhmdb.cauni.lunih.govchemblink.combocsci.comfigshare.com Its chemical name is 2,3,4-trihydroxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde. hmdb.cauni.lubocsci.com The structure features a substituted benzene ring with three hydroxyl groups, a methyl group, an aldehyde group, and a twelve-carbon triprenyl chain with three double bonds. hmdb.cauni.lubocsci.com This specific structural arrangement places this compound within the distinct class of triprenyl phenols, which have been recognized as a new chemical class of vanilloids. nih.govnih.gov

Detailed research findings on this compound have focused on its biological activities, particularly its interaction with certain receptors in the nervous system. This compound has shown affinity to brain dopamine D1 receptors. ipb.ptnih.govtandfonline.comlu.sescielo.brtandfonline.com Furthermore, studies have demonstrated that this compound stimulates rat dorsal root ganglion neurons via interaction at vanilloid receptors (TRPV1). ipb.ptnih.govtandfonline.comscielo.brnih.govtandfonline.comnih.gov This interaction is notable because, although this compound mimics capsaicin in certain assays like H-resiniferatoxin binding and Ca uptake in neurons, it is not pungent on the human tongue and does not provoke pain responses in rats at similar concentrations. nih.govnih.gov This characteristic makes this compound and its congeners promising chemical leads for the development of non-pungent vanilloids. nih.govnih.gov

Data Table:

| Property | Value | Source(s) |

| Molecular Formula | CHO | knapsackfamily.comhmdb.cauni.lunih.govchemblink.combocsci.comfigshare.com |

| Molecular Weight | 372.50 chemblink.com, 372.4978 hmdb.ca, 372.5 bocsci.com, 372.23005951 knapsackfamily.comhmdb.ca | knapsackfamily.comhmdb.cachemblink.combocsci.com |

| PubChem CID | 5317377 | wikipedia.orgnih.govfigshare.com |

| CAS Registry Number | 65195-50-8 | knapsackfamily.comchemblink.combocsci.com |

| Source Organism | Albatrellus ovinus, Albatrellus subrubescens | ipb.ptnih.govtandfonline.comlu.sescielo.brnih.govwikipedia.orgknapsackfamily.comwikipedia.org |

| Chemical Class | Triprenyl Phenol, Sesquiterpenoid (by some classifications) | tandfonline.comnih.govtandfonline.comgoogle.com.nanih.govhmdb.ca |

| Affinity to Dopamine D1 Receptors | Yes | ipb.ptnih.govtandfonline.comlu.sescielo.brtandfonline.com |

| Interaction with TRPV1 | Stimulates rat dorsal root ganglion neurons, non-pungent vanilloid activity | ipb.ptnih.govtandfonline.comscielo.brnih.govtandfonline.comnih.gov |

This compound is a naturally occurring chemical compound primarily found in certain species of fungi, particularly within the Albatrellus genus. It is classified as a triprenyl phenol or farnesylphenol. nih.govresearchgate.netresearchgate.netfoodb.ca Research has focused on its biological activities, including its interaction with vanilloid and dopamine receptors. nih.govipb.ptnih.govresearchgate.netultimate-mushroom.comscielo.brthieme-connect.comcapes.gov.brnih.govclockss.orgrahn-group.comulprospector.comnih.gov

Propriétés

Numéro CAS |

65195-50-8 |

|---|---|

Formule moléculaire |

C23H32O4 |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

2,3,4-trihydroxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |

InChI |

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-18(5)20(14-24)22(26)23(27)21(19)25/h8,10,12,14,25-27H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+ |

Clé InChI |

XQTQSUUULVXJPG-JTCWOHKRSA-N |

SMILES |

CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |

SMILES isomérique |

CC1=C(C(=C(C(=C1C=O)O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

SMILES canonique |

CC1=C(C(=C(C(=C1C=O)O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C |

melting_point |

81°C |

Description physique |

Solid |

Synonymes |

scutigeral |

Origine du produit |

United States |

Natural Occurrence and Ecological Distribution

Fungal Taxa as Biosynthetic Sources of Scutigeral

This compound has been isolated and identified from the fruiting bodies of several Albatrellus species. nih.govresearchgate.netresearchgate.netipb.ptnih.govresearchgate.netultimate-mushroom.comscielo.brcapes.gov.brnih.govclockss.orgulprospector.comnih.govnih.gov

Isolation from Albatrellus ovinus (Syn. Scutiger ovinus)

Albatrellus ovinus, commonly known as the sheep polypore or forest lamb, is a well-documented source of this compound. nih.govnih.govresearchgate.netscielo.brcapes.gov.brnih.govclockss.orggone71.comfirst-nature.comresearchgate.netuni-marburg.de this compound was isolated from the fruit bodies of A. ovinus collected in Sweden through extraction with ethyl acetate and subsequent chromatographic purification steps. nih.gov Along with this compound, other compounds such as acetyl-scutigeral, ovinal, neogrifolin, and methyl-neogrifolin were also found in A. ovinus extracts. nih.govresearchgate.net These compounds, including this compound, are characterized as triprenyl phenols. nih.govresearchgate.netresearchgate.net

Isolation from Albatrellus confluens (Syn. Scutiger confluens)

Albatrellus confluens, also known as the fused polypore, is another fungal species from which this compound has been isolated. nih.govresearchgate.netscielo.brthieme-connect.comclockss.orgulprospector.comnih.govgone71.com Research on A. confluens from regions like Yunnan, China, has led to the isolation of this compound and other related compounds like albaconol and grifolin. researchgate.netresearchgate.netresearchgate.netscielo.brthieme-connect.comclockss.orgnih.govthieme-connect.com While A. confluens is a source, albaconol is often highlighted as a major component in this species. thieme-connect.com

Presence in Albatrellus subrubescens

This compound is also reported to be present in Albatrellus subrubescens. researchgate.netresearchgate.netultimate-mushroom.comnih.govwikipedia.orgfungikingdom.netultimate-mushroom.com This species is closely related to A. ovinus and is found in similar habitats. ultimate-mushroom.comwikipedia.orgfirst-nature.com The presence of this compound in A. subrubescens may contribute to its antibiotic activity. ultimate-mushroom.comwikipedia.org

Here is a table summarizing the fungal sources of this compound:

| Fungal Species | Synonyms | This compound Presence | Other Notable Compounds Isolated Alongside this compound |

| Albatrellus ovinus | Scutiger ovinus | Yes | Acetyl-scutigeral, Ovinal, Neogrifolin, Methyl-neogrifolin, Ilicicolin B, Grifolin nih.govresearchgate.netuni-marburg.de |

| Albatrellus confluens | Scutiger confluens | Yes | Albaconol, Grifolin, Neogrifolin, Confluentin researchgate.netresearchgate.netresearchgate.netscielo.brthieme-connect.comclockss.orgulprospector.comnih.govthieme-connect.com |

| Albatrellus subrubescens | Scutiger subrubescens | Yes | Neogrifolin researchgate.netresearchgate.net |

Mycological Habitats and Symbiotic Associations Relevant to this compound Production

The Albatrellus species known to produce this compound are terrestrial fungi. redlist.infowikipedia.org They are commonly found growing on the ground in forested areas. gone71.comfirst-nature.comgone71.comwikipedia.orgfungikingdom.netfirst-nature.comredlist.infowikipedia.orgmushroomexpert.commushroomexpert.comwikipedia.orgpicturemushroom.comarktisetaromit.fi These fungi are often associated with coniferous trees, indicating a potential mycorrhizal relationship. gone71.comfirst-nature.comwikipedia.orgfirst-nature.comredlist.infomushroomexpert.commushroomexpert.compicturemushroom.comarktisetaromit.fi Mycorrhizal fungi form symbiotic associations with plant roots, exchanging nutrients. rahn-group.comredlist.infomushroomexpert.comwikipedia.org Albatrellus confluens, for instance, is an ectomycorrhizal fungus that grows preferentially in older conifer stands, forming associations with trees like Pinus sylvestris and Picea abies. redlist.info Similarly, Albatrellus ovinus is mycorrhizal with conifers in various ecosystems, including spruce, fir, and pine forests. gone71.comfirst-nature.commushroomexpert.com Albatrellus subrubescens is also typically found in association with pine trees in deciduous or mixed woods. ultimate-mushroom.comwikipedia.orgpicturemushroom.com The specific conditions within these forest habitats, including the presence of host trees and organic matter, likely play a role in the production of secondary metabolites like this compound. picturemushroom.com

Geographical Distribution of this compound-Producing Organisms

The Albatrellus species known to produce this compound have a widespread geographical distribution, primarily across the Northern Hemisphere. Albatrellus ovinus is found in Europe and North America. gone71.comwikipedia.org In North America, its distribution includes the Pacific Northwest, Northern California, the Mountain states, the Great Lakes area, the Appalachians, and the Northeast. wikipedia.org In Europe, it is found in numerous countries from Finland down to the Mediterranean. gone71.comfirst-nature.com Albatrellus confluens is also widely distributed in Europe and North America, and has been recorded in Japan and Australia. redlist.infowikipedia.org Albatrellus subrubescens is found in Asia, Europe (though considered rare in mainland Europe), and North America. ultimate-mushroom.comwikipedia.orgfirst-nature.com Its presence in North America includes areas like Florida. wikipedia.org

Here is a table illustrating the geographical distribution of the key this compound-producing fungi:

| Fungal Species | Geographical Distribution |

| Albatrellus ovinus | Europe, North America (Pacific Northwest, CA, Mountain states, Great Lakes, Appalachians, Northeast) gone71.comfirst-nature.comwikipedia.org |

| Albatrellus confluens | Europe, North America, Japan, Australia redlist.infowikipedia.org |

| Albatrellus subrubescens | Asia, Europe (rare in mainland), North America ultimate-mushroom.comwikipedia.orgfirst-nature.com |

Molecular and Cellular Mechanisms of Action

Interactions with Ion Channels and Receptors

Modulatory Effects on Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors

The transient receptor potential vanilloid 1 (TRPV1) channel is a ligand-gated, non-selective cation channel that plays a crucial role in the detection and integration of various noxious stimuli, including heat, low pH, and vanilloid compounds like capsaicin. nih.govmdpi.comresearchgate.net Research indicates that scutigeral interacts with TRPV1 receptors, modulating their activity. thegoodscentscompany.comrahn-group.comnih.gov While some studies initially suggested this compound might act as an antagonist or have no effect, further investigations have clarified its modulatory role, particularly its ability to desensitize the channel. rahn-group.comnih.gov

Electrophysiological Investigations in Rat Dorsal Root Ganglion Neurons

Electrophysiological studies using rat dorsal root ganglion (DRG) neurons have been employed to investigate the effects of this compound on TRPV1 channel activity. DRG neurons are a primary location for TRPV1 expression and are involved in transmitting pain signals. researchgate.netresearchgate.net Early research indicated that this compound could stimulate rat DRG neurons, suggesting an interaction with vanilloid receptors. thegoodscentscompany.com However, detailed patch-clamp experiments are necessary to fully characterize the specific electrophysiological changes (e.g., inward currents) induced by this compound in these neurons and to compare its effects to known TRPV1 agonists and antagonists.

Studies on Recombinant Cell Lines Expressing TRPV1

Recombinant cell lines, such as HEK293 (human embryonic kidney) cells or CHO (Chinese hamster ovary) cells, heterologously expressing human or rat TRPV1 receptors are valuable tools for studying the direct interaction of compounds with the channel in a controlled environment. rahn-group.comresearchgate.netacs.org Studies using these systems have provided insights into this compound's effects. For instance, research using HEK293 cells stably expressing human TRPV1 found that this compound, at concentrations up to 30 µM, was inactive in directly activating the receptor based on calcium imaging studies. acs.org However, other studies, particularly those focusing on desensitization, might reveal different aspects of this compound's interaction in these recombinant systems. rahn-group.com

Ligand Binding Assays (e.g., [3H]-RTX Binding)

Ligand binding assays, particularly those utilizing the high-affinity TRPV1 agonist [3H]-resiniferatoxin ([3H]-RTX), are used to assess the ability of a compound to bind to the vanilloid binding site on the TRPV1 receptor. rahn-group.comresearchgate.netaldryn-media.com Competition binding experiments measure the displacement of [3H]-RTX by increasing concentrations of the test compound, providing information about its binding affinity. Studies investigating grifolin derivatives, including this compound, have utilized competitive [3H]-RTX binding assays with TRPV1 receptor preparations. rahn-group.comaldryn-media.com While specific IC50 values for this compound's displacement of [3H]-RTX were not explicitly detailed in all available snippets, related studies on grifolin derivatives showed IC50 values in the low micromolar range for TRPV1 binding. rahn-group.com The ability of this compound to inhibit [3H]-RTX binding suggests it interacts with the vanilloid binding pocket, although the nature of this interaction (agonist or antagonist) requires further functional characterization. nih.govscienceopen.com

Calcium Uptake Assays

Calcium uptake assays are a functional method to measure TRPV1 activation. Agonist binding to TRPV1 leads to channel opening and an influx of extracellular calcium ions into the cell, which can be quantified using fluorescent indicators or radioactive calcium isotopes. scienceopen.comwikipedia.org Studies on other TRPV1 modulators have utilized calcium uptake assays in cells expressing TRPV1 to demonstrate their ability to activate the channel. nih.govscienceopen.com While some initial findings suggested this compound might evoke calcium uptake in rat DRG neurons, indicating potential agonist activity at lower concentrations, further comprehensive calcium uptake studies are needed to fully characterize the dose-response relationship and efficacy of this compound compared to known TRPV1 agonists. thegoodscentscompany.comscienceopen.com

Comparison with Known Vanilloid Agonists and Antagonists

Comparing the effects of this compound to well-characterized vanilloid agonists (e.g., capsaicin, resiniferatoxin, arvanil, olvanil) and antagonists (e.g., capsazepine, SB-366791, iodoRTX) is crucial for understanding its pharmacological profile at TRPV1. wikipedia.orgwikipedia.orgwikipedia.orgdoi.orgnih.govnih.govguidetopharmacology.orgfishersci.befishersci.belabsolu.caguidetopharmacology.org Capsaicin is a widely studied pungent agonist wikipedia.orgresearchgate.netresearchgate.net, while resiniferatoxin is an ultrapotent agonist wikipedia.orgfishersci.figuidetopharmacology.orgnih.gov, and compounds like arvanil and olvanil are synthetic or non-pungent agonists doi.orgnih.govnih.govguidetopharmacology.orgfishersci.be. Capsazepine and SB-366791 are known as competitive TRPV1 antagonists wikipedia.orgwikipedia.orgfishersci.belabsolu.caguidetopharmacology.orgfishersci.cauni.luciteab.comnih.gov.

Some studies have directly compared this compound to these compounds. For instance, research on porcine TRPV1 expressed in HEK293 cells found that this compound, unlike resiniferatoxin, olvanil, and capsaicin, had no effect on calcium influx at tested concentrations. nih.gov Similarly, another study using human TRPV1 expressed in HEK293 cells reported this compound as inactive (1 nM-30 µM) in calcium imaging studies, while resiniferatoxin, olvanil, capsaicin, and anandamide showed agonist activity. acs.org However, other reports suggest this compound may desensitize the TRPV1 receptor, a characteristic shared by some agonists upon prolonged exposure or at higher concentrations. rahn-group.commdpi.combenthamopen.com This contrasts with the action of competitive antagonists, which block agonist binding or channel activation without necessarily causing desensitization. wikipedia.orgwikipedia.orgfishersci.be The available data suggest that this compound's interaction with TRPV1 is distinct from that of classical potent agonists, potentially involving a desensitization mechanism rather than direct activation or competitive antagonism at the vanilloid site. Further comparative studies using a range of concentrations and functional assays are needed to fully elucidate these differences.

Affinity for Dopamine D1 Receptors

Studies have indicated that this compound possesses an affinity for brain dopamine D1 receptors. This interaction suggests a potential role for this compound in modulating dopaminergic signaling pathways within the central nervous system nih.govwikipedia.orgwikipedia.orgfishersci.fithegoodscentscompany.com. The binding to D1 receptors is one of the characterized molecular interactions of this compound, contributing to the understanding of its potential pharmacological effects nih.govwikipedia.orgwikipedia.orgfishersci.fithegoodscentscompany.com.

Influence on Cellular Signaling Pathways (e.g., desensitization of capsaicin response)

This compound has been shown to interact with vanilloid receptors (VR1), also known as transient receptor potential cation channel subfamily V member 1 (TRPV1) channels nih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comresearchgate.net. These receptors are well-known targets for capsaicin, the pungent compound found in chili peppers, and play a significant role in the perception of pain and thermal stimuli guidetopharmacology.orgnih.gov. Research indicates that this compound can stimulate rat dorsal root ganglion neurons via interaction at vanilloid receptors wikipedia.orgwikipedia.orgthegoodscentscompany.com. Importantly, studies have demonstrated that this compound can desensitize the TRPV1 receptor nih.gov.

The desensitization of TRPV1 receptors is a phenomenon observed with prolonged exposure to agonists like capsaicin, leading to a reduced response to subsequent stimuli guidetopharmacology.orgnih.gov. This mechanism is of therapeutic interest for pain management nih.gov. This compound's ability to desensitize TRPV1 suggests it may influence the cellular signaling pathways mediated by this ion channel, potentially impacting the transmission of pain signals nih.gov. While capsaicin-mediated effects include the activation and subsequent desensitization of peripheral nociceptors , this compound's interaction provides another example of a compound influencing this pathway nih.gov.

Interactions with Microbial Systems

Investigations into the biological activities of compounds derived from mushrooms, including the genus Albatrellus from which this compound is isolated, have explored their potential interactions with microbial systems.

Antibiotic Activity and Related Mechanisms

Mushrooms are known sources of compounds with antimicrobial properties, exhibiting activity against various bacteria and fungi wikipedia.orgwikipedia.orgnih.gov. The genus Albatrellus has been noted to contain compounds with antimicrobial activity foodb.ca. However, based on the currently available information from the provided sources, there is no explicit data detailing the direct antibiotic activity of this compound itself or the specific mechanisms by which it might exert such effects. While related compounds or extracts from the same or closely related mushroom species show antimicrobial properties, a direct link for this compound is not established in these sources wikipedia.orgwikipedia.orgnih.govfoodb.ca.

Ecological and Evolutionary Context

Role of Scutigeral in Fungal Chemical Defense Mechanisms

This compound is known to possess antibiotic activity, which suggests a role in defending the producing fungus against bacteria and potentially other microorganisms that compete for resources in the same ecological niche. wikipedia.orgwikipedia.orgscielo.br Research indicates that secondary metabolites, including compounds like this compound, are a key component of fungal defense strategies against microbial competitors. nih.govplos.org While specific detailed research findings on this compound's precise mechanisms against various microbes are not extensively detailed in the provided search results, its classification as a bioactive compound with antibiotic properties supports its likely involvement in chemical defense against microbial competition. wikipedia.orgwikipedia.orgscielo.br

Fungi often inhabit nutrient-rich environments where they face intense competition from bacteria and other fungi. plos.org The production of antimicrobial compounds like this compound can provide a competitive advantage by inhibiting the growth of rivals, thereby securing access to limited resources.

Co-evolutionary Dynamics with Predators or Competitors

The production of defense chemicals by fungi can drive co-evolutionary dynamics with their antagonists, including predators and competitors. goettingen-research-online.de In these interactions, fungi evolve chemical defenses, while predators or competitors may evolve mechanisms to tolerate, detoxify, or avoid these compounds. goettingen-research-online.dempg.de

This compound has been shown to interact with vanilloid receptors (TRPV1), which are involved in the perception of pain and irritation in animals. thegoodscentscompany.comnih.gov This interaction suggests a potential role for this compound in deterring animal fungivores (organisms that feed on fungi). By activating these receptors, this compound could make the fungal tissue unpalatable or aversive to potential predators. This type of chemical interaction can be a significant factor in the co-evolutionary arms race between fungi and their predators. goettingen-research-online.de

Chemosynthetic and Derivatization Studies

Laboratory Synthesis of Scutigeral and Related Triprenyl Phenols

The laboratory synthesis of complex natural products like this compound, which possess intricate structures with multiple stereocenters and functional groups, presents significant challenges in organic chemistry. While specific detailed routes for the total synthesis of this compound are not extensively documented in the provided search results, the synthesis of related triprenyl phenols and similar chromene or benzopyran structures offers insights into potential synthetic strategies.

Triprenyl phenols, including this compound, share a common structural motif consisting of a substituted phenol ring and a polyprenyl side chain. The construction of the phenolic core and the stereocontrolled attachment and modification of the isoprenoid chain are key considerations in their synthesis.

Development of Efficient Synthetic Routes

While specific efficient routes for this compound synthesis were not detailed in the search results, the synthesis of related natural products such as confluentin and daurichromenic acid has been reported, sometimes utilizing concise and efficient methodologies. [Search 22] These approaches often involve key chemical transformations to construct the core benzopyran or phenolic structures and attach the terpenoid side chains. Strategies may include cycloaddition reactions, functional group interconversions, and coupling reactions. [Search 22]

The development of efficient synthetic routes for triprenyl phenols would likely involve optimizing these types of reactions, minimizing the use of expensive or hazardous reagents, and designing convergent syntheses that assemble the molecule from smaller, readily available building blocks. The lack of detailed published routes for this compound itself in the search results suggests that developing a highly efficient and scalable synthesis remains an area where further research could be beneficial.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of natural products like this compound are integral to exploring their chemical space and identifying compounds with modified or improved properties. By systematically altering the structure of this compound, researchers can investigate the impact of specific functional groups, the length and branching of the prenyl chain, and the substitution pattern on the phenolic ring on the compound's activity.

Analogues of this compound and other triprenyl phenols have been designed and synthesized to study their interactions with biological targets, particularly vanilloid receptors (TRPV1). [Search 1, 3, 6, 18, 19] These synthetic efforts often involve modifying the naturally occurring structure or building related structures from simpler precursors. For instance, semisynthetic derivatives like acetyl-scutigeral have been prepared. [Search 1]

The design of novel analogues is typically guided by structural information about the parent compound and insights gained from structure-activity relationship studies of related molecules. Synthetic strategies for analogues may involve late-stage functionalization of a this compound scaffold (if available synthetically) or de novo synthesis of molecules incorporating desired structural variations. The goal is to create a library of compounds with systematic modifications to probe the structural requirements for activity.

Structure-Activity Relationship (SAR) Elucidation through Synthetic Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. By synthesizing and evaluating a series of analogues with defined structural differences, researchers can identify the key features of the molecule responsible for its observed effects.

This compound and its naturally occurring and synthetic congeners have been investigated for their activity, particularly as modulators of vanilloid receptors (TRPV1). [Search 1, 2, 18, 32] SAR studies in this area aim to elucidate which parts of the triprenyl phenol structure are important for receptor binding and activation or antagonism.

Studies on this compound and related triprenyl phenols like neogrifolin, grifolin, confluentin, and albaconol have shown that variations in the prenyl chain and the phenolic substitution pattern can influence their interaction with TRPV1. [Search 1, 2, 32] For example, differences in the position of hydroxyl groups or the presence of formyl groups on the phenolic ring, as well as the specific geometry and branching of the triprenyl chain, can lead to differing potencies and modes of action at the receptor. [Search 26]

By synthesizing analogues with targeted modifications, researchers can gain a more detailed understanding of the structural requirements for the observed biological activities of this compound and the triprenyl phenol class of compounds. Although detailed SAR data specifically for a wide range of synthetic this compound analogues was not extensively provided in the search results, the reported studies on naturally occurring congeners and semisynthetic derivatives highlight the importance of structural variations within this class for their biological profiles. [Search 1, 2, 26]

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Biological Targets and Off-Target Effects

While scutigeral is known to interact with TRPV1 receptors thegoodscentscompany.comresearchgate.netplos.org, the possibility of other biological targets exists and requires further investigation. Identifying additional receptors, enzymes, or signaling pathways modulated by this compound is crucial for a comprehensive understanding of its pharmacological profile. Research should aim to identify any off-target effects, which are interactions with unintended biological molecules that could lead to unforeseen consequences or side effects. Advanced screening techniques, such as high-throughput screening against diverse target libraries and unbiased proteomic approaches, could be employed to discover these interactions.

Comprehensive Analysis of Biosynthetic Gene Clusters

Understanding how Albatrellus species produce this compound at the genetic level is a significant unexplored avenue. A comprehensive analysis of the biosynthetic gene clusters (BGCs) responsible for this compound synthesis would provide insights into the enzymatic machinery involved and potentially enable heterologous production mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov. This involves sequencing the genome of this compound-producing fungi and using bioinformatic tools to identify gene clusters that encode the enzymes necessary for the various steps of triprenyl phenol biosynthesis. Such analysis could reveal novel enzymes or pathways relevant to natural product synthesis.

Development of Advanced Analytical Techniques for Trace Analysis

Accurate detection and quantification of this compound in various matrices, such as fungal extracts, biological samples, or environmental specimens, is essential for both basic research and potential applications eag.comichtj.waw.plfastercapital.comazolifesciences.com. Developing more sensitive and specific analytical techniques for trace analysis of this compound is a critical future direction. This could involve refining existing methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), or exploring novel techniques that offer higher sensitivity, lower detection limits, and improved separation capabilities for complex samples fastercapital.comazolifesciences.comgoogle.comnih.gov.

Exploration of Ecological Interactions Beyond Defense (e.g., Signaling, Symbiosis)

This compound is believed to play a role in the ecological interactions of the fungi that produce it, potentially as a defense mechanism wikipedia.org. However, its role might extend beyond simple defense. Future research could investigate if this compound is involved in signaling between fungal colonies, communication with host plants or other organisms, or even plays a role in symbiotic relationships mdpi.comsemanticscholar.orgnih.govosti.govuv.es. Studies could involve analyzing the presence and concentration of this compound in different ecological contexts and observing the behavioral or physiological responses of interacting organisms.

Sustainable Production Methods for this compound

Given the potential interest in this compound, developing sustainable and scalable production methods is important sofw.comcabidigitallibrary.orgresearchgate.netrahn-group.com. Current methods likely rely on extraction from wild-harvested mushrooms, which may not be sustainable. Future research should explore alternative production strategies, such as optimizing fungal cultivation conditions to maximize this compound yield, or utilizing the insights gained from BGC analysis to engineer other organisms (e.g., bacteria or yeast) for heterologous production mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov. Environmentally friendly extraction and purification techniques should also be a focus.

Investigating the Full Spectrum of this compound’s Biological Activities in Diverse Organisms (e.g., non-mammalian models)

While some studies have examined this compound's effects in mammalian systems, particularly concerning TRPV1 thegoodscentscompany.comresearchgate.netplos.org, its biological activities in a wider range of organisms remain largely unexplored google.com. Investigating its effects in non-mammalian models, such as insects, nematodes, or plant systems, could reveal novel bioactivities and potential applications beyond those currently considered. This could include exploring antimicrobial, antifungal, or insecticidal properties, consistent with its potential ecological role wikipedia.orgipb.pt.

Q & A

Q. What experimental models are most suitable for investigating Scutigeral's bioactivity in neuronal systems?

Methodological Guidance:

- In vitro models : Use isolated rat dorsal root ganglion (DRG) neurons, as described in Sprague-Dawley rat dissections followed by enzymatic digestion (collagenase/dispase) and calcium imaging (e.g., Fura-2AM fluorescence) to quantify ion flux .

- Ex vivo models : Validate findings using spinal cord slice preparations to assess synaptic transmission effects.

- Key controls : Include capsaicin as a comparator for TRPV1 receptor-mediated responses and vehicle controls to isolate this compound-specific effects.

Table 1: Comparison of Experimental Models

Q. How should researchers design dose-response experiments for this compound's RTX-binding inhibition?

Methodological Approach:

- Use Schild analysis to determine this compound's IC₅₀ values for RTX-binding inhibition. Key parameters:

Q. What are the critical parameters for validating this compound's molecular targets?

Key Steps:

- Ligand-binding assays : Use RTX as a competitive ligand to confirm TRPV1 receptor affinity .

- Functional assays : Measure calcium influx in DRG neurons pre-treated with TRPV1 antagonists (e.g., capsazepine) to isolate receptor-specific activity.

- Structural validation : Compare this compound's triprenyl phenol structure with known TRPV1 modulators using molecular docking simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across calcium influx assays?

Analytical Framework:

- Identify variables : Scrutinize differences in this compound purity (e.g., HPLC validation), neuronal preparation protocols, and calcium indicator dyes (e.g., Fura-2AM vs. Fluo-4) .

- Standardization : Adopt harmonized protocols for neuron isolation and this compound solubilization (e.g., DMSO concentration ≤0.1%).

- Meta-analysis : Aggregate data from multiple studies to calculate pooled effect sizes, adjusting for methodological heterogeneity .

Q. What methodological strategies optimize this compound's neuronal assay protocols for reproducibility?

Optimization Steps:

- Batch consistency : Source this compound from validated suppliers and verify purity via NMR/mass spectrometry.

- Temporal controls : Standardize incubation times (e.g., 45 minutes) to minimize time-dependent desensitization.

- Replication : Perform triplicate runs across independent neuronal preparations to assess inter-experiment variability .

Q. How can structural-activity relationship (SAR) studies improve this compound's pharmacological profile?

Methodology:

- Synthetic analogs : Modify this compound's triprenyl side chain to assess impact on RTX-binding affinity.

- Electrophysiological profiling : Use patch-clamp recordings to correlate structural changes with ion channel kinetics .

- Computational modeling : Apply molecular dynamics simulations to predict binding poses at TRPV1 receptors .

Q. What advanced statistical methods are appropriate for analyzing this compound's dual agonist/antagonist effects?

Analytical Tools:

- Biphasic dose-response analysis : Use a two-site binding model to distinguish high- and low-affinity interactions.

- Time-series clustering : Group neuronal response patterns (e.g., transient vs. sustained calcium influx) using machine learning algorithms .

- Multivariate regression : Identify confounding variables (e.g., temperature, pH) affecting this compound's efficacy .

Data Integrity & Reporting

Q. How should researchers address potential biases in this compound's preclinical data?

Best Practices:

- Blinded analysis : Ensure experimenters are unaware of treatment groups during data collection.

- Raw data archiving : Share calcium imaging traces and electrophysiological recordings via public repositories (e.g., Zenodo) .

- Negative results reporting : Publish null findings to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.